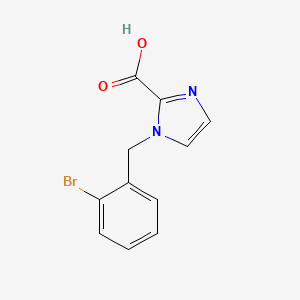

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid

Description

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid (CAS: 1439899-21-4) is a brominated derivative of imidazole-2-carboxylic acid, featuring a 2-bromobenzyl substituent at the N1 position of the imidazole ring. Its molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 281.11 g/mol . The compound’s structure combines the metal-binding pharmacophore (MBP) properties of the imidazole-2-carboxylic acid core with the lipophilic and electronic effects of the bromobenzyl group. This makes it a candidate for applications in medicinal chemistry, particularly as a metallo-β-lactamase (MBL) inhibitor, where the carboxylic acid group facilitates metal coordination critical for enzyme inhibition .

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECFJANFADDAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-bromobenzyl bromide and imidazole-2-carboxylic acid.

Reaction Conditions: The 2-bromobenzyl bromide is reacted with imidazole-2-carboxylic acid in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products:

Substitution Products: Various substituted imidazole derivatives.

Oxidation Products: Imidazole N-oxides.

Reduction Products: Corresponding alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid, exhibit potent antimicrobial properties.

- Mechanism : The compound's efficacy against various bacterial strains is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. Studies have shown that compounds with lower pKa values in their carboxylic acid groups tend to exhibit enhanced antimicrobial activity due to increased protonation at physiological pH .

-

Case Studies :

- A study evaluated several N-alkylimidazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that the presence of a bromine atom in the benzyl group enhances antibacterial potency .

- Another investigation focused on structure-activity relationships, revealing that modifications at the 1-position of the imidazole ring can significantly influence antibacterial activity against resistant strains of bacteria like Pseudomonas aeruginosa .

Anticancer Potential

The imidazole framework is known for its role in anticancer drug design. The compound's ability to interfere with cellular signaling pathways makes it a potential candidate for cancer therapy.

- Targeting Mechanisms : Research has highlighted that imidazole derivatives can inhibit specific enzymes involved in tumor growth and metastasis. For instance, studies have shown that these compounds can act as inhibitors of metallo-beta-lactamases, which are implicated in antibiotic resistance but also play roles in cancer cell proliferation .

- Experimental Findings : In vitro assays demonstrated that 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use as an adjunct therapy in cancer treatment regimens.

Synthesis and Modification

The synthesis of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid can be achieved through several methods, often involving the alkylation of imidazole derivatives followed by carboxylation.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.

Comparison with Similar Compounds

Trifluoromethylbenzyl Derivative

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid (CAS: 1439902-58-5) replaces bromine with a trifluoromethyl group. The CF₃ group is strongly electron-withdrawing, which may:

Chlorobenzyl and Pyridinylmethyl Derivatives

Core Modifications: Benzimidazole vs. Imidazole

Benzimidazole-2-carboxylic acid derivatives (e.g., 2-mercapto-1H-benzimidazole-6-carboxylic acid, CAS: 58089-25-1) feature a fused benzene ring, enhancing aromaticity and planarity. This modification:

- Improves thermal stability and π-π stacking interactions.

- May reduce solubility compared to non-fused imidazole derivatives.

- Shows divergent biological targets, such as indoleamine 2,3-dioxygenase-1 (IDO1) inhibition in compound 27 (CAS: Not provided) .

Metal Coordination and Complexation

Imidazole-2-carboxylic acid derivatives form stable complexes with transition metals. For example:

- Copper(II) complex of 1H-imidazole-2-carboxylic acid : Synthesized as a blue powder but exhibited poor crystallinity, suggesting solubility challenges .

- Platinum(II) complex of benzimidazole-2-carboxylic acid : Demonstrates antitumor activity, highlighting the role of the benzimidazole core in DNA interaction .

The bromine atom in 1-(2-bromobenzyl)-1H-imidazole-2-carboxylic acid may influence metal-binding kinetics or stabilize unique coordination geometries compared to non-halogenated analogs.

Biological Activity

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The compound features a bromobenzyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. Its molecular structure allows for various chemical reactions, including substitution and oxidation, which can enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN2O2 |

| CAS Number | 1439896-42-0 |

| Molecular Weight | 256.08 g/mol |

Antimicrobial Activity

Research indicates that 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's low pKa value contributes to its enhanced activity against these microorganisms.

- Study Findings : In a study evaluating the antimicrobial efficacy of imidazole derivatives, 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to known antibiotics like ampicillin .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

- Case Study : A structure-activity relationship (SAR) analysis revealed that modifications at the imidazole position significantly influenced the compound's cytotoxicity against cancer cell lines. In vitro studies indicated that it could inhibit cell growth in various cancer types by inducing apoptosis and disrupting cell cycle progression .

The biological activity of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is attributed to its interaction with molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound binds to active sites or allosteric sites on target enzymes, leading to altered biochemical pathways. For example, it has been shown to inhibit metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in certain bacterial strains .

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular responses.

Comparative Analysis

The biological activity of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid can be compared with other halogen-substituted imidazole derivatives:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|

| 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid | Low MIC against S. aureus (e.g., 15 µg/mL) | Significant cytotoxicity observed |

| 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | Higher MIC values | Moderate cytotoxicity |

| 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid | Variable activity | Lower efficacy |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid, and how are intermediates validated?

- Methodological Answer: The compound can be synthesized via multi-step protocols involving alkylation and condensation. For example, bromobenzyl groups are introduced to imidazole cores using coupling agents like potassium carbonate in polar aprotic solvents (e.g., DMF) . Key intermediates (e.g., bromobenzyl derivatives) are validated via IR spectroscopy (e.g., S-H stretches at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and 1H-NMR (e.g., benzyl proton singlets at δ 5.3–5.7 ppm). Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M+H]+ peaks) .

Q. Which spectroscopic techniques are critical for confirming the structure of bromobenzyl-substituted imidazoles?

- Methodological Answer:

- 1H-NMR : Aromatic protons from the bromobenzyl group appear as doublets (J ≈ 8 Hz) at δ 7.2–7.8 ppm, while imidazole protons resonate as singlets at δ 7.5–8.2 ppm .

- 13C-NMR : The carboxylic acid carbon is observed at δ 165–170 ppm, and the brominated aromatic carbons show distinct shifts (δ 120–135 ppm) .

- IR : Confirms carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. How can researchers optimize reaction yields for bromobenzyl-imidazole derivatives?

- Methodological Answer: Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance alkylation efficiency .

- Catalyst use : Potassium carbonate or cesium carbonate improves benzylation kinetics .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .

Advanced Research Questions

Q. How can computational methods guide the design of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid analogs for enzyme inhibition?

- Methodological Answer:

- Molecular docking : Tools like AutoDock Vina predict binding affinities to target enzymes (e.g., metallo-β-lactamases) by analyzing interactions between the bromobenzyl group and hydrophobic enzyme pockets .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with inhibitory potency .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What strategies resolve discrepancies in NMR data for bromobenzyl-imidazole derivatives?

- Methodological Answer: Contradictions in NMR signals (e.g., unexpected splitting or integration) arise from:

- Tautomerism : Imidazole rings exhibit keto-enol tautomerism, resolved by variable-temperature NMR or deuterated solvents .

- Residual solvents : DMF-d₇ or DMSO-d₆ peaks may overlap with analyte signals; use high-field instruments (≥400 MHz) for resolution .

- Dynamic processes : Rotameric states of the bromobenzyl group are identified via 2D NOESY to confirm spatial proximity of protons .

Q. How can fluorescence spectroscopy assess the biological activity of bromobenzyl-imidazole derivatives?

- Methodological Answer:

- Binding assays : Fluorescence quenching detects interactions with biomolecules (e.g., DNA intercalation or protein binding) via Stern-Volmer plots .

- Cellular uptake : Fluorescently tagged analogs (e.g., FITC conjugates) are imaged in live cells to evaluate permeability .

- Thermal stability : TGA/DTA analysis (e.g., decomposition onset >200°C) ensures compound integrity under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.